2-Bromo-3-methylnaphthalene

Description

The exact mass of the compound 2-Bromo-3-methylnaphthalene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122688. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-3-methylnaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-methylnaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

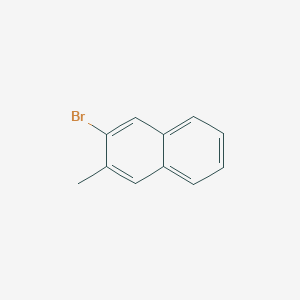

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYUUWGCGPVNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298366 | |

| Record name | 2-bromo-3-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-15-1 | |

| Record name | 939-15-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-3-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to 2-Bromo-3-methylnaphthalene: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 2-Bromo-3-methylnaphthalene (CAS No. 939-15-1), a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. This document moves beyond a simple data sheet to offer a comprehensive overview of its chemical identity, physical properties, synthesis protocols, and core reactivity. Emphasis is placed on its application as a versatile scaffold in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions that are fundamental to the construction of complex pharmaceutical agents. Safety protocols and handling guidelines are also detailed to ensure its effective and safe utilization in a laboratory setting.

Chemical Identity and Core Properties

2-Bromo-3-methylnaphthalene is a substituted aromatic hydrocarbon belonging to the naphthalene family. The presence of a bromine atom at the 2-position and a methyl group at the 3-position makes it a valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for selective functionalization, rendering it an important precursor for more complex molecular architectures.

Key Identifiers:

-

Chemical Name: 2-Bromo-3-methylnaphthalene

-

Molecular Formula: C₁₁H₉Br[1]

-

Molecular Weight: 221.09 g/mol [1]

The physical and chemical properties of this compound are critical for its application in experimental design, influencing solvent selection, reaction temperature, and purification methods.

Table 1: Physicochemical Properties of 2-Bromo-3-methylnaphthalene

| Property | Value | Source(s) |

| CAS Number | 939-15-1 | [1][2][3] |

| Molecular Formula | C₁₁H₉Br | [1] |

| Molecular Weight | 221.09 g/mol | [1] |

| Boiling Point | 300.9 °C at 760 mmHg | |

| Flash Point | 137.4 °C | |

| Storage | Sealed in dry, room temperature |

Synthesis and Purification Protocol

While multiple pathways to substituted naphthalenes exist, a common and reliable method for the synthesis of 2-Bromo-3-methylnaphthalene involves the direct bromination of a suitable precursor, such as 2,3-dimethylnaphthalene or the conversion of 3-methyl-2-naphthol. The following protocol is a representative procedure based on well-established principles of electrophilic aromatic substitution on naphthalene systems.

Experimental Protocol: Synthesis via Bromination of 3-methyl-2-naphthol

This protocol describes a two-step process: the conversion of the hydroxyl group of 3-methyl-2-naphthol to a better leaving group followed by displacement with a bromide source, or a direct bromination approach. A robust method analogous to the synthesis of 2-bromonaphthalene from β-naphthol is detailed below.[4] This choice is based on the high yields and procedural clarity reported for similar transformations.

Materials:

-

3-Methyl-2-naphthol

-

Triphenylphosphine (PPh₃)

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Pentane

-

20% Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Alumina (for chromatography)

Procedure:

-

Reaction Setup: Equip a three-necked, round-bottomed flask with a magnetic stirrer, a pressure-compensating dropping funnel, and a reflux condenser fitted with a drying tube to protect from atmospheric moisture.

-

Reagent Charging: Charge the flask with triphenylphosphine (1.1 equivalents) and anhydrous acetonitrile.

-

Bromine Addition: Cool the stirred solution in an ice bath. Add bromine (1.0 equivalent) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature is maintained below 10 °C. The formation of the triphenylphosphine dibromide intermediate is typically observed.

-

Naphthol Addition: Once the bromine addition is complete, remove the ice bath. Add a solution of 3-methyl-2-naphthol (1.0 equivalent) in warm acetonitrile in one portion.

-

Reaction Heating: Heat the reaction mixture to 60–70 °C for at least 2 hours or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature. Remove the acetonitrile under reduced pressure.

-

The resulting residue contains the product and triphenylphosphine oxide. Add pentane to the residue and triturate to break up the solid.

-

Filter the solid by suction and wash thoroughly with two portions of pentane. The solid is primarily triphenylphosphine oxide.

-

Combine the pentane filtrates and wash with a 20% aqueous solution of sodium hydroxide, followed by water and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by passing it through a short column of alumina with pentane as the eluent.

-

Distillation of the solvent will yield 2-Bromo-3-methylnaphthalene as a solid or oil, which can be recrystallized from a suitable solvent like ethanol if necessary.

-

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Bromo-3-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthesis of a Key Naphthalene Derivative

2-Bromo-3-methylnaphthalene is a key intermediate in the synthesis of a variety of complex organic molecules and pharmaceutical compounds. Its utility stems from the presence of both a bromine atom, which allows for further functionalization through cross-coupling reactions, and a methyl group, which can be a site for further chemical modification. This guide provides a comprehensive overview of the primary synthetic routes to 2-Bromo-3-methylnaphthalene, detailed experimental protocols, and in-depth characterization methodologies. As a senior application scientist, the focus here is not just on the "how" but the critical "why" behind each procedural step, ensuring a deep understanding of the underlying chemical principles for successful and reproducible synthesis.

Strategic Approaches to the Synthesis of 2-Bromo-3-methylnaphthalene

The synthesis of 2-Bromo-3-methylnaphthalene can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the reaction. This guide will focus on two primary, field-proven methods:

-

Electrophilic Bromination of 3-Methylnaphthalene: This is the most direct approach, involving the introduction of a bromine atom onto the naphthalene ring of the readily available 3-methylnaphthalene. The key challenge lies in achieving the desired regioselectivity.

-

Sandmeyer Reaction of 3-Methyl-2-naphthylamine: This classical transformation provides an alternative route, converting an amino group into a bromo group via a diazonium salt intermediate. This method is particularly useful when the corresponding amine is accessible.

Below, we delve into the mechanistic underpinnings and provide detailed protocols for each of these synthetic strategies.

Method 1: Regioselective Electrophilic Bromination of 3-Methylnaphthalene

The Underlying Chemistry: Directing Effects in Naphthalene Systems

Naphthalene undergoes electrophilic aromatic substitution more readily than benzene. The position of substitution is governed by the electronic and steric effects of the substituents already present on the ring. In the case of 3-methylnaphthalene, the methyl group is an activating, ortho-, para-director. However, the inherent reactivity of the α-positions (1, 4, 5, and 8) of the naphthalene ring is greater than the β-positions (2, 3, 6, and 7). This interplay of directing effects makes the regioselective synthesis of 2-Bromo-3-methylnaphthalene a nuanced challenge. Direct bromination can lead to a mixture of isomers, with the 1-bromo-3-methylnaphthalene and 4-bromo-3-methylnaphthalene often being significant byproducts.

To favor the formation of the 2-bromo isomer, the reaction conditions must be carefully controlled. The use of a less reactive brominating agent or the addition of a catalyst that can modulate the steric environment can enhance the desired regioselectivity.

Figure 1: Workflow for the synthesis of 2-Bromo-3-methylnaphthalene via electrophilic bromination.

Detailed Experimental Protocol: Bromination with N-Bromosuccinimide and Silica Chloride

This protocol utilizes N-Bromosuccinimide (NBS) as the bromine source and silica chloride as a mild, heterogeneous catalyst, which can enhance the regioselectivity towards the desired product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methylnaphthalene | 142.20 | 1.42 g | 10 mmol |

| N-Bromosuccinimide (NBS) | 177.98 | 1.78 g | 10 mmol |

| Silica Chloride | - | 1.0 g | - |

| Dichloromethane (CH₂Cl₂) | 84.93 | 50 mL | - |

| 10% Sodium Thiosulfate (Na₂S₂O₃) solution | - | 2 x 25 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 25 mL | - |

| Brine | - | 25 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |

| Hexane | - | - | - |

| Ethyl Acetate | - | - | - |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylnaphthalene (1.42 g, 10 mmol) and dichloromethane (50 mL). Stir the mixture until the 3-methylnaphthalene is completely dissolved.

-

Addition of Reagents: Add silica chloride (1.0 g) to the solution, followed by the portion-wise addition of N-bromosuccinimide (1.78 g, 10 mmol) over 15 minutes.

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, filter the reaction mixture to remove the silica chloride. Wash the solid residue with a small amount of dichloromethane (10 mL).

-

Quenching: Transfer the combined filtrate to a separatory funnel and wash with 10% sodium thiosulfate solution (2 x 25 mL) to remove any unreacted bromine, followed by saturated sodium bicarbonate solution (25 mL), and finally with brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture can be employed to obtain the pure 2-Bromo-3-methylnaphthalene.

Method 2: The Sandmeyer Reaction of 3-Methyl-2-naphthylamine

The Underlying Chemistry: A Classic Transformation for Aryl Halide Synthesis

The Sandmeyer reaction is a powerful method for the synthesis of aryl halides from primary aromatic amines.[1][2] The reaction proceeds in two main stages: diazotization and substitution.

-

Diazotization: The aromatic amine (3-methyl-2-naphthylamine) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically HBr) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is generally used immediately.

-

Substitution: The diazonium salt is then treated with a copper(I) halide (CuBr in this case), which catalyzes the replacement of the diazonium group with a bromide atom, releasing nitrogen gas. The use of a copper(I) salt is crucial for the success of this radical-nucleophilic aromatic substitution reaction.[2]

Figure 2: Key stages of the Sandmeyer reaction for the synthesis of 2-Bromo-3-methylnaphthalene.

Detailed Experimental Protocol: Sandmeyer Reaction

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methyl-2-naphthylamine | 157.21 | 1.57 g | 10 mmol |

| 48% Hydrobromic Acid (HBr) | 80.91 | 10 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 g | 11 mmol |

| Copper(I) Bromide (CuBr) | 143.45 | 1.72 g | 12 mmol |

| Dichloromethane (CH₂Cl₂) | 84.93 | 3 x 25 mL | - |

| 1 M Sodium Hydroxide (NaOH) solution | - | 25 mL | - |

| Brine | - | 25 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |

| Ethanol | - | - | - |

Procedure:

-

Diazotization: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-methyl-2-naphthylamine (1.57 g, 10 mmol) in 48% hydrobromic acid (10 mL). Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

-

Formation of Diazonium Salt: Prepare a solution of sodium nitrite (0.76 g, 11 mmol) in 5 mL of water. Add this solution dropwise to the stirred amine suspension, ensuring the temperature is maintained between 0 and 5 °C. Continue stirring for an additional 30 minutes at this temperature after the addition is complete.

-

Sandmeyer Reaction: In a separate 250 mL beaker, dissolve copper(I) bromide (1.72 g, 12 mmol) in 48% hydrobromic acid (5 mL). Cool this solution to 0 °C.

-

Addition and Decomposition: Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) bromide solution. The evolution of nitrogen gas will be observed. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Work-up: Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 25 mL).

-

Washing: Combine the organic extracts and wash with 1 M sodium hydroxide solution (25 mL) to remove any acidic impurities, followed by washing with brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield pure 2-Bromo-3-methylnaphthalene.[3]

Characterization of 2-Bromo-3-methylnaphthalene

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Bromo-3-methylnaphthalene. The following analytical techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For 2-Bromo-3-methylnaphthalene, one would expect to see a singlet for the methyl protons and a series of multiplets in the aromatic region corresponding to the naphthalene ring protons. The chemical shifts and coupling constants of the aromatic protons are diagnostic for the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The spectrum will show distinct signals for the methyl carbon, the two bromine- and methyl-substituted aromatic carbons, and the remaining aromatic carbons.

Predicted Spectral Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | |

| -CH₃ | ~2.5 |

| Aromatic-H | 7.3 - 8.2 |

| ¹³C NMR | |

| -CH₃ | ~20 |

| C-Br | ~120 |

| C-CH₃ | ~135 |

| Other Aromatic C | 125 - 135 |

Note: These are approximate values and may vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Bromo-3-methylnaphthalene is expected to show characteristic absorption bands for:

-

C-H stretching (aromatic): ~3050 cm⁻¹

-

C-H stretching (aliphatic, from methyl group): ~2920 cm⁻¹

-

C=C stretching (aromatic): ~1600 and 1500 cm⁻¹

-

C-Br stretching: ~600-500 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-Bromo-3-methylnaphthalene, the mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Safety and Handling

-

Bromine and N-Bromosuccinimide (NBS): Both are corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

Hydrobromic Acid: Highly corrosive. Avoid inhalation of fumes and contact with skin.

-

Sodium Nitrite: A strong oxidizing agent. Keep away from combustible materials.

-

Copper(I) Bromide: Harmful if swallowed or inhaled.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of 2-Bromo-3-methylnaphthalene is a valuable process for accessing a versatile building block in organic synthesis. Both the direct bromination and the Sandmeyer reaction routes offer viable pathways, each with its own set of advantages and challenges. Careful control of reaction conditions is paramount to achieving good yields and high purity. The characterization techniques outlined in this guide provide a robust framework for verifying the successful synthesis of the target molecule. By understanding the fundamental principles behind these methods, researchers can confidently and safely produce 2-Bromo-3-methylnaphthalene for their drug discovery and development endeavors.

References

-

Wikipedia. (2024). Sandmeyer reaction. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

-

L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. [Link]

Sources

An In-depth Technical Guide to 2-Bromo-3-methylnaphthalene: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 2-Bromo-3-methylnaphthalene, a valuable chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis strategies, spectroscopic characterization, reactivity—with a focus on modern synthetic applications—and safety considerations. This document is structured to provide not just procedural steps but the underlying scientific rationale to empower researchers in their work.

Section 1: Chemical Identity and Physicochemical Properties

2-Bromo-3-methylnaphthalene is a disubstituted naphthalene derivative featuring a bromine atom and a methyl group on adjacent carbons of one of the aromatic rings. The strategic placement of the bromine atom renders it a versatile precursor for a multitude of functionalization reactions, making it a key building block in synthetic chemistry.

Its core properties are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 2-Bromo-3-methylnaphthalene | |

| CAS Number | 939-15-1 | |

| Molecular Formula | C₁₁H₉Br | |

| Molecular Weight | 221.09 g/mol | |

| Appearance | Not specified in available literature; likely a solid at room temperature. | |

| InChI Key | MQYUUWGCGPVNLO-UHFFFAOYSA-N |

Section 2: Synthesis and Purification

The synthesis of 2-Bromo-3-methylnaphthalene is not widely detailed in publicly accessible literature with step-by-step protocols. However, analysis of existing research points to two primary strategies for its formation.

Synthetic Strategies

-

Bromination of a Protected Naphthalene Intermediate: One reported method involves the bromination of a commercially available cyclopentadiene adduct of 2-methylnaphthalene.[1] This approach utilizes a Diels-Alder protection strategy to control the regioselectivity of the bromination, directing the bromine atom to the desired position before a retro-Diels-Alder reaction restores the naphthalene core.

-

Synthesis from 3-Methylnaphthalen-2-ol: A doctoral thesis indicates an in-house preparation of 2-Bromo-3-methylnaphthalene from 3-methylnaphthalen-2-ol.[2] While the specific methodology is cited from another source, this route likely involves the conversion of the hydroxyl group into a better leaving group or a diazonium salt, followed by a Sandmeyer-type reaction with a bromide source.

The following diagram illustrates the conceptual workflow for the synthesis starting from 2-methylnaphthalene, highlighting the protection-bromination-deprotection sequence.

Caption: Conceptual workflow for the synthesis of 2-Bromo-3-methylnaphthalene.

Representative Bromination Protocol (General)

While a specific protocol for 2-Bromo-3-methylnaphthalene is not available, the following is a representative, self-validating procedure for the bromination of an activated naphthalene system, which can be adapted by the experienced researcher. The causality behind these steps is crucial: the choice of a non-polar solvent prevents side reactions, and the controlled addition of bromine at a low temperature minimizes the formation of poly-brominated byproducts.

-

Dissolution: Dissolve the starting naphthalene derivative (1.0 eq) in a suitable anhydrous, non-polar solvent (e.g., carbon tetrachloride or dichloromethane) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the electrophilic aromatic substitution reaction.

-

Bromine Addition: Slowly add a solution of molecular bromine (1.0-1.1 eq) in the same solvent dropwise over 30-60 minutes. Monitor the disappearance of the bromine color.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of starting material.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess bromine.

-

Workup: Transfer the mixture to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: After filtering the drying agent, concentrate the solvent in vacuo. The crude product should be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or hexanes).

Section 3: Spectroscopic Characterization

| Data Type | Expected Features |

| ¹H NMR | - Methyl Protons: A singlet peak around δ 2.4-2.6 ppm. - Aromatic Protons: A complex series of multiplets in the aromatic region (δ 7.0-8.2 ppm). Due to the substitution pattern, distinct signals for the H1, H4, and the four protons on the unsubstituted ring (H5, H6, H7, H8) are expected. |

| ¹³C NMR | - Carbon Signals: 11 distinct signals are expected, as all carbons are chemically non-equivalent. - Methyl Carbon: An upfield signal around δ 20-25 ppm. - Aromatic Carbons: Signals in the δ 120-140 ppm range. The carbon bearing the bromine (C2) would be shifted to a higher field (~120 ppm) compared to its unsubstituted counterpart, while the carbon attached to the methyl group (C3) would be shifted downfield.[3] |

| Mass Spec. | - Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion due to the bromine isotopes, [M]⁺ at m/z 220 and [M+2]⁺ at m/z 222, with a relative intensity of approximately 1:1. - Fragmentation: A prominent peak corresponding to the loss of the bromine atom (m/z 141). |

Section 4: Chemical Reactivity and Synthetic Utility

The primary value of 2-Bromo-3-methylnaphthalene in drug discovery and materials science lies in the reactivity of its carbon-bromine bond. This aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-rich naphthalene core and the C(sp²)-Br bond make this compound an ideal partner in reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. These reactions allow for the modular and efficient assembly of complex molecular architectures from simple, readily available building blocks.

A prime example of this strategy is the use of bromo-naphthalene scaffolds to generate diverse libraries of compounds for screening as potential drug candidates. For instance, various palladium-catalyzed cross-coupling reactions have been performed on bromo-naphthalene precursors to synthesize novel antagonists for the human CC chemokine receptor 8 (CCR8), a target relevant to immunology and oncology.[4]

The diagram below illustrates the catalytic cycle for a generic Suzuki-Miyaura coupling, a reaction for which 2-Bromo-3-methylnaphthalene is an excellent substrate.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This is a general, field-proven protocol for the Suzuki coupling of an aryl bromide like 2-Bromo-3-methylnaphthalene with an arylboronic acid.

-

Catalyst Pre-loading: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the desired ligand if required.

-

Reagent Addition: Add 2-Bromo-3-methylnaphthalene (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is a self-validating step; the reaction will fail in the presence of oxygen which deactivates the Pd(0) catalyst.

-

Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) via syringe.

-

Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography to yield the desired biaryl product.

Section 5: Applications in Research and Drug Development

2-Bromo-3-methylnaphthalene is primarily utilized as a strategic intermediate in multi-step syntheses. Its utility is not in its own biological activity, but in its potential to be transformed into more complex, high-value molecules.

-

Scaffold for Medicinal Chemistry: As demonstrated by research into CCR8 antagonists, the naphthalene core is a well-regarded scaffold in medicinal chemistry.[4] 2-Bromo-3-methylnaphthalene provides a reliable entry point to introduce a wide range of substituents at the 2-position via cross-coupling, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

-

Intermediate for Complex Syntheses: It serves as a documented upstream precursor for other useful intermediates, such as 3-Methylnaphthalene-2-carboxaldehyde, which can be further elaborated into other functional groups.[5]

-

Building Block for Materials Science: Substituted naphthalenes are of interest in materials science for creating organic semiconductors and fluorescent probes. The ability to functionalize the 2-position of the naphthalene ring allows for the tuning of electronic and photophysical properties.

Section 6: Safety and Handling

-

Potential Hazards:

-

Harmful if swallowed: Naphthalene derivatives can be toxic upon ingestion.

-

Skin and Eye Irritant: Aromatic halides are often irritating upon contact.

-

Respiratory Irritant: Avoid inhaling dust or vapors.

-

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

-

Avoid generating dust. Handle as a solid in a way that minimizes aerosolization.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

-

Always consult institutional safety protocols and perform a thorough risk assessment before handling any chemical.

References

-

Erdoğan, M. (2021). An Efficient Synthetic Approach for The Transition Metal-Free Preparation of 2-Bromo-3-(Bromomethyl)Naphthalene from Naphthalene. Sakarya University Journal of Science, 25(3), 714-722. [Link]

-

Erdoğan, M. (2021). An efficient synthetic approach for the transition metal-free preparation of 2-bromo-3-(bromomethyl)naphthalene from naphthalene. ResearchGate. [Link]

-

Pardon, E., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]

-

Organic Syntheses. (n.d.). 2-bromonaphthalene. PrepChem.com. [Link]

-

Dorel Bruscas, R. (2016). NEW ANNULATION STRATEGIES: FROM POLYCYCLIC AROMATIC HYDROCARBONS TO NATURAL PRODUCTS. Tesis Doctorals en Xarxa. [Link]

-

Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. ResearchGate. [Link]

-

Ivanova, Y., et al. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Yamamoto, E., et al. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. ACS Publications. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

LookChem. (n.d.). Cas 17893-94-6, 3-Methylnaphthalene-2-carboxaldehyde. [Link]

-

Tariq, S., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 55. [Link]

-

SpectraBase. (n.d.). 2-Bromo-6-methoxy-naphthalene - Optional[13C NMR] - Chemical Shifts. [Link]

-

Internet Archive. (n.d.). Full text of "Monthly notices of the Royal Astronomical Society". [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tdx.cat [tdx.cat]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-3-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 2-Bromo-3-methylnaphthalene (CAS No. 939-15-1), a key intermediate in organic synthesis. A comprehensive understanding of its spectral characteristics is paramount for researchers in drug discovery and materials science to ensure structural integrity and purity. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, blending theoretical principles with practical, field-tested insights.

Molecular Structure and Key Identifiers

| Property | Value | Source |

| IUPAC Name | 2-Bromo-3-methylnaphthalene | N/A |

| CAS Number | 939-15-1 | [1] |

| Molecular Formula | C₁₁H₉Br | [1] |

| Molecular Weight | 221.09 g/mol | [1] |

graph "2-Bromo-3-methylnaphthalene" { layout=neato; node [shape=plaintext]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label=""]; h [label=""]; i [label=""]; j [label=""]; k [label="Br"]; l [label="CH3"];a -- b; b -- c; c -- d; d -- e; e -- j; j -- a; j -- i; i -- h; h -- g; g -- f; f -- e;

c -- k [len=1.2]; d -- l [len=1.2]; }digraph "Fragmentation_of_2-Bromo-3-methylnaphthalene" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];M [label="[C11H9Br]⁺˙\nm/z 220/222", fillcolor="#EA4335", fontcolor="#FFFFFF"]; M_minus_Br [label="[C11H9]⁺\nm/z 141"]; M_minus_CH3 [label="[C10H6Br]⁺\nm/z 205/207"]; M_minus_HBr [label="[C11H8]⁺˙\nm/z 140"];

M -> M_minus_Br [label="- Br•"]; M -> M_minus_CH3 [label="- CH3•"]; M -> M_minus_HBr [label="- HBr"]; }

Caption: Predicted major fragmentation pathways for 2-Bromo-3-methylnaphthalene.

Predicted Fragments:

| m/z | Ion | Fragmentation |

| 220/222 | [C₁₁H₉Br]⁺˙ | Molecular Ion |

| 141 | [C₁₁H₉]⁺ | Loss of a bromine radical (Br•) |

| 205/207 | [C₁₀H₆Br]⁺ | Loss of a methyl radical (•CH₃) |

| 140 | [C₁₁H₈]⁺˙ | Loss of HBr |

| 115 | [C₉H₇]⁺ | Further fragmentation |

Interpretation:

-

Loss of Bromine: The most probable initial fragmentation is the cleavage of the C-Br bond, which is weaker than the C-C and C-H bonds of the aromatic system, leading to a stable naphthylmethyl cation at m/z 141.

-

Loss of Methyl Group: A less favorable, but still possible, fragmentation is the loss of the methyl radical, which would result in an ion at m/z 205/207, still showing the characteristic bromine isotope pattern.

-

Loss of HBr: The elimination of a molecule of hydrogen bromide could also occur, leading to an ion at m/z 140.

Comparative Analysis with 2-Bromonaphthalene

The mass spectrum of 2-Bromonaphthalene shows a prominent molecular ion peak at m/z 206/208 and a major fragment at m/z 127, corresponding to the loss of the bromine atom. [2]This supports the prediction that the primary fragmentation pathway for 2-Bromo-3-methylnaphthalene will also involve the loss of the bromine radical.

Applications in Research and Development

2-Bromo-3-methylnaphthalene serves as a valuable building block in organic synthesis. The presence of the bromine atom provides a reactive site for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This versatility makes it a key intermediate in the synthesis of more complex polycyclic aromatic hydrocarbons, functional materials, and potential pharmaceutical candidates. The methyl group can also be further functionalized, adding another layer of synthetic utility.

Conclusion

The spectroscopic data and predictive analysis presented in this guide provide a comprehensive framework for the identification and characterization of 2-Bromo-3-methylnaphthalene. The NMR data offers definitive structural confirmation, while the predicted IR and MS spectra, supported by data from analogous compounds, provide a robust understanding of its expected spectral behavior. This information is crucial for scientists and researchers who rely on the structural integrity of this compound for their synthetic and drug discovery endeavors.

References

Sources

Physical and chemical properties of 2-Bromo-3-methylnaphthalene

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-3-methylnaphthalene

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-methylnaphthalene, a key chemical intermediate in synthetic organic chemistry. Intended for an audience of researchers, scientists, and drug development professionals, this document details the compound's physical and chemical properties, spectroscopic signatures, and core applications. The guide emphasizes the practical aspects of its synthesis and reactivity, offering field-proven insights into its handling and utility as a versatile building block for more complex molecular architectures, including pharmaceuticals and materials for organic optoelectronics.[1]

Compound Identification and Structure

2-Bromo-3-methylnaphthalene is an aromatic hydrocarbon derivative characterized by a naphthalene core substituted with a bromine atom and a methyl group at the C2 and C3 positions, respectively. This substitution pattern makes it a valuable precursor for further functionalization.

-

Chemical Name: 2-Bromo-3-methylnaphthalene

-

CAS Number: 939-15-1[2]

-

Molecular Structure:

Physical Properties

Quantitative physical data for 2-Bromo-3-methylnaphthalene is not extensively documented in readily available literature. However, key computed and reported properties are summarized below. For context, properties of the related compound 2-bromonaphthalene include a melting point of 53-55°C and a boiling point of 241-242°C.[4]

| Property | Value | Source |

| Molecular Weight | 221.09 g/mol | [2] |

| Purity (Typical) | ≥95% | [3] |

| Appearance | Solid (predicted) | N/A |

Spectroscopic Analysis for Structural Elucidation

The verification of 2-Bromo-3-methylnaphthalene's structure in a laboratory setting relies on a combination of spectroscopic techniques.[5] The following sections detail the expected spectral characteristics based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[6]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The six aromatic protons will appear in the typical downfield region (δ 7.0-8.5 ppm), with their splitting patterns determined by their coupling with neighboring protons. The methyl group protons will appear as a sharp singlet in the upfield region (δ 2.0-2.5 ppm) due to the absence of adjacent protons.

-

¹³C NMR: The carbon NMR spectrum should display 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule. Ten of these signals will be in the aromatic region (δ 120-140 ppm), while the methyl carbon will produce a signal in the aliphatic region (δ 15-25 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[7]

| Predicted Absorption Band (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium-Weak | Aliphatic C-H Stretch (methyl) |

| 1600-1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~650-550 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[6] For 2-Bromo-3-methylnaphthalene, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). A key feature will be the presence of an (M+2) peak of nearly equal intensity to the M⁺ peak. This isotopic pattern is the definitive signature of a molecule containing a single bromine atom, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Chemical Properties and Reactivity

2-Bromo-3-methylnaphthalene is primarily valued as a synthetic intermediate. The presence of the bromine atom provides a reactive site for a variety of carbon-carbon bond-forming reactions, such as Suzuki, Stille, and Grignard couplings, while the methyl group can be a site for radical substitution.[1]

Role as a Synthetic Precursor

This compound serves as a crucial starting material for the synthesis of more complex naphthalene derivatives.[1] A primary application is its use in the synthesis of 2-bromo-3-(bromomethyl)naphthalene, a bifunctional building block used to construct complex skeletons for pharmaceuticals and functional materials.[1]

Experimental Protocol: Radical Bromination of the Methyl Group

The conversion of 2-Bromo-3-methylnaphthalene to 2-bromo-3-(bromomethyl)naphthalene is a classic example of its utility. This reaction proceeds via a free-radical mechanism, typically initiated by light or a radical initiator.

Objective: To synthesize 2-bromo-3-(bromomethyl)naphthalene via radical bromination of the methyl group on 2-Bromo-3-methylnaphthalene using N-Bromosuccinimide (NBS).

Materials:

-

2-Bromo-3-methylnaphthalene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. The entire apparatus is flushed with an inert gas to create an oxygen-free atmosphere, as oxygen can inhibit radical reactions.

-

Reagent Addition: To the flask, add 2-Bromo-3-methylnaphthalene (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of benzoyl peroxide (~0.02 eq).

-

Solvent Addition: Add anhydrous carbon tetrachloride to the flask to dissolve the reactants. CCl₄ is a traditional solvent for these reactions due to its inertness to radical conditions.

-

Reaction Initiation: The reaction mixture is heated to reflux (approx. 77°C for CCl₄). The heat causes the decomposition of the benzoyl peroxide, generating radicals that initiate the chain reaction. A lamp can also be shone on the flask to promote initiation.

-

Monitoring: The reaction is monitored by TLC or GC-MS to track the consumption of the starting material. As the reaction proceeds, the dense succinimide byproduct will precipitate from the solution.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solid succinimide is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., hexane or ethanol), to yield pure 2-bromo-3-(bromomethyl)naphthalene.

Causality and Trustworthiness: The use of NBS is critical as it provides a low, constant concentration of bromine (Br₂), which favors the desired radical substitution on the methyl group over electrophilic addition to the aromatic ring. The radical initiator (BPO) ensures the reaction begins efficiently at a controlled temperature. The anhydrous and inert conditions are self-validating measures to prevent unwanted side reactions and ensure high yield and purity.[1]

Visualization of Synthetic Pathway

The following diagram illustrates the workflow for the radical bromination of 2-Bromo-3-methylnaphthalene.

Caption: Reaction scheme for the synthesis of 2-bromo-3-(bromomethyl)naphthalene.

Applications in Research and Drug Development

The utility of 2-Bromo-3-methylnaphthalene stems from its role as a versatile scaffold. Halogenated naphthalenes are important synthetic derivatives because the halogen provides an opportunity for further derivatization through various coupling and substitution reactions.[1] This has led to their use as building blocks for:

-

Pharmaceuticals and Bioactive Products: The naphthalene core is present in many biologically active compounds, and this precursor allows for the systematic synthesis of analogues for drug discovery.[1]

-

Organic Optoelectronics: Naphthalene-based materials are explored in materials science for their stability and load-bearing properties, making them suitable for organic electronic devices.

-

Complex Molecules: It is a starting material for constructing larger, complex skeletons like benzolactams and chiral polyaryl cyclophanes.[1]

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-Bromo-3-methylnaphthalene should always be consulted before handling. Based on data for structurally similar compounds like 2-bromonaphthalene and 1-bromo-2-methylnaphthalene, the following general precautions are advised:

-

Hazard Statements: Likely to be harmful if swallowed and may cause skin and serious eye irritation.[8][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9] Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]

References

-

Erdoğan, M. (2021). An efficient synthetic approach for the transition metal-free preparation of 2-bromo-3-(bromomethyl)naphthalene from naphthalene. Sakarya University Journal of Science, 25(3), 714-722. [Link]

-

PubChem. (n.d.). 2-Bromo-1,4-dimethoxy-3-methylnaphthalene. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-Bromo-1-methylnaphthalene. National Center for Biotechnology Information. [Link]

-

LookChem. (n.d.). 2-BROMO-3-NITRONAPHTHALENE. [Link]

-

CPAChem. (2024). Safety data sheet: 2-Methylnaphthalene. [Link]

- Google Patents. (1998). WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.

-

CP Lab Safety. (n.d.). 2-Bromo-3-methylnaphthalene, 95% Purity, C11H9Br, 100 mg. [Link]

-

Fisher Scientific. (2021). SAFETY DATA SHEET: 1-Bromo-2-methylnaphthalene. [Link]

-

Organic Syntheses. (n.d.). 2-bromonaphthalene. [Link]

-

Cheméo. (n.d.). Chemical Properties of Naphthalene, 2-bromo- (CAS 580-13-2). [Link]

-

DergiPark. (2021). An Efficient Synthetic Approach for The Transition Metal-Free Preparation of 2-Bromo-3-(Bromomethyl)Naphthalene from Naphthalene. [Link]

-

PubChem. (n.d.). 2-Bromo-3-methylpentane. National Center for Biotechnology Information. [Link]

-

Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. [Link]

-

Sciencemadness.org. (2007). 2-bromonaphthalene from naphthalene. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Problems. [Link]

-

Leah4sci. (2024). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review [Video]. YouTube. [Link]

-

U.S. Environmental Protection Agency (EPA). (2005). TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.ca [fishersci.ca]

An In-Depth Technical Guide to 2-Bromo-3-methylnaphthalene: From Discovery to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Synthetic Building Block

2-Bromo-3-methylnaphthalene is a halogenated polycyclic aromatic hydrocarbon that has garnered significant attention in the field of organic synthesis. Its unique structural motif, featuring a naphthalene core functionalized with both a bromine atom and a methyl group at specific positions, renders it a versatile precursor for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the discovery, historical synthesis, and evolution of synthetic methodologies for 2-Bromo-3-methylnaphthalene, alongside insights into its reactivity and applications, particularly in the realm of medicinal chemistry and drug development. Understanding the historical context and the variety of synthetic routes available is crucial for researchers aiming to leverage this compound in their synthetic endeavors.

The Pioneering Synthesis: A Look Back at the First Reported Preparation

While the exact first synthesis of 2-Bromo-3-methylnaphthalene is not definitively documented in readily available literature, a significant early report that established a clear synthetic route was published in 1986 by the research group of Smith. Their work, focused on the synthesis of 2-bromo-3-(bromomethyl)naphthalene, utilized 2-Bromo-3-methylnaphthalene as a key intermediate. This seminal work provided a reliable method for obtaining this important precursor.

The approach taken by Smith and his colleagues involved the bromination of a protected form of 2-methylnaphthalene. Specifically, they started with the commercially available cyclopentadiene adduct of 2-methylnaphthalene. This strategy was employed to control the regioselectivity of the bromination reaction, directing the bromine atom to the desired position on the naphthalene ring. Following the bromination, the protecting group was removed to yield 2-Bromo-3-methylnaphthalene.

Unlocking New Frontiers: A Technical Guide to the Research Potential of 2-Bromo-3-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

As a pivotal, yet underexplored, molecular scaffold, 2-Bromo-3-methylnaphthalene (CAS No. 939-15-1) stands at the precipice of significant scientific discovery. This in-depth technical guide serves as a foundational resource for researchers, offering a comprehensive exploration of its synthesis, physicochemical properties, and, most critically, its vast potential in the realms of medicinal chemistry and materials science. By providing detailed experimental protocols for key synthetic transformations and elucidating the mechanistic underpinnings of its reactivity, this document aims to empower scientists to harness the unique chemical attributes of this compound in the development of novel therapeutics and advanced organic materials.

Introduction: The Strategic Value of 2-Bromo-3-methylnaphthalene

Naphthalene, a bicyclic aromatic hydrocarbon, and its derivatives are foundational components in the development of a wide array of functional molecules, from pharmaceuticals to organic electronics.[1][2] The strategic placement of substituents on the naphthalene core dictates its chemical reactivity and biological activity. 2-Bromo-3-methylnaphthalene, with its bromine atom at the 2-position and a methyl group at the 3-position, presents a unique combination of a reactive handle for cross-coupling reactions and a lipophilic methyl group that can influence molecular interactions and solubility.

The bromine atom, in particular, serves as a versatile functional group, enabling a diverse range of carbon-carbon and carbon-heteroatom bond formations through well-established palladium-catalyzed cross-coupling reactions. This positions 2-Bromo-3-methylnaphthalene as a valuable building block for the synthesis of complex molecular architectures with tailored electronic and biological properties.

Physicochemical and Spectroscopic Profile

| Property | Value/Information | Source(s) |

| CAS Number | 939-15-1 | [3] |

| Molecular Formula | C₁₁H₉Br | [3] |

| Molecular Weight | 221.1 g/mol | |

| Appearance | Likely a solid at room temperature | Inferred |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, Dichloromethane, Toluene) and have low solubility in water. | Inferred |

Spectroscopic Data (Reference)

While specific spectra for 2-Bromo-3-methylnaphthalene are not widely published, the following data for the closely related compound 2-(bromomethyl)naphthalene can serve as a valuable reference for spectroscopic analysis.

-

¹H NMR (CDCl₃): Chemical shifts (δ) for the aromatic protons would be expected in the range of 7.4-8.0 ppm. The methyl protons would likely appear as a singlet around 2.5 ppm.

-

¹³C NMR: The carbon attached to the bromine would exhibit a chemical shift in the range of 120-130 ppm. Aromatic carbons would appear between 125 and 135 ppm. The methyl carbon would be expected around 20-25 ppm.

-

IR Spectroscopy: Characteristic peaks would include C-H stretching for the aromatic and methyl groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹), and a C-Br stretching vibration (typically below 800 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Synthesis of 2-Bromo-3-methylnaphthalene

A plausible and efficient synthetic route to 2-Bromo-3-methylnaphthalene can be conceptualized based on established organic chemistry principles, likely starting from commercially available 2-methylnaphthalene. A direct bromination approach would be a primary consideration.

Caption: Proposed synthetic pathway for 2-Bromo-3-methylnaphthalene.

Experimental Protocol: Electrophilic Bromination of 2-Methylnaphthalene (Proposed)

Disclaimer: This is a proposed protocol based on standard laboratory procedures and should be optimized for safety and efficiency.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylnaphthalene (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide (catalytic amount) to the solution. Alternatively, molecular bromine (Br₂) can be added dropwise in the presence of a Lewis acid catalyst (e.g., FeBr₃).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If NBS was used, filter off the succinimide byproduct. Wash the organic layer with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-Bromo-3-methylnaphthalene.

Potential Research Areas and Applications

The true potential of 2-Bromo-3-methylnaphthalene lies in its utility as a versatile building block for the synthesis of more complex and functional molecules. The presence of the bromo substituent opens the door to a myriad of powerful cross-coupling reactions.

Medicinal Chemistry and Drug Discovery

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The functionalization of 2-Bromo-3-methylnaphthalene can lead to the discovery of novel therapeutic agents.

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. By coupling 2-Bromo-3-methylnaphthalene with various boronic acids or esters, a diverse library of biaryl compounds can be synthesized. These biaryl motifs are prevalent in pharmacologically active molecules.

Caption: Workflow for Suzuki-Miyaura cross-coupling of 2-Bromo-3-methylnaphthalene.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Bromo-3-methylnaphthalene (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Reacting 2-Bromo-3-methylnaphthalene with a variety of primary or secondary amines can generate a library of novel N-aryl compounds, a common feature in many bioactive molecules.

Caption: Workflow for Buchwald-Hartwig amination of 2-Bromo-3-methylnaphthalene.

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-Bromo-3-methylnaphthalene (1 equivalent), the desired amine (1.2 equivalents), a palladium precatalyst such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 equivalents), a suitable phosphine ligand (e.g., XPhos, SPhos) (0.02-0.1 equivalents), and a base such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) (1.5-2 equivalents) in a Schlenk tube.

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture in an oil bath at the appropriate temperature (typically 80-120 °C) until the reaction is complete as determined by TLC or LC-MS analysis.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired N-arylated product.

Materials Science and Organic Electronics

Naphthalene derivatives are increasingly being explored for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[2] The extended π-system of the naphthalene core provides a basis for designing materials with desirable photophysical and electronic properties.

The functionalization of 2-Bromo-3-methylnaphthalene through reactions like the Suzuki-Miyaura and Sonogashira couplings can be employed to synthesize larger conjugated systems. The introduction of electron-donating or electron-withdrawing groups can be used to tune the HOMO and LUMO energy levels of the resulting molecules, thereby controlling their charge transport and emissive properties.

Future Research Directions

The potential of 2-Bromo-3-methylnaphthalene as a research chemical is vast and largely untapped. Future research could focus on:

-

Asymmetric Catalysis: Developing enantioselective cross-coupling reactions to synthesize chiral naphthalene derivatives with potential applications in catalysis and as chiral ligands.

-

Polymer Chemistry: Utilizing 2-Bromo-3-methylnaphthalene as a monomer in polymerization reactions to create novel conjugated polymers with interesting electronic and optical properties.

-

Biological Screening: Synthesizing a diverse library of derivatives and screening them for a wide range of biological activities to identify new lead compounds for drug discovery.

-

Mechanistic Studies: Investigating the kinetics and mechanisms of cross-coupling reactions involving 2-Bromo-3-methylnaphthalene to optimize reaction conditions and expand the substrate scope.

Conclusion

2-Bromo-3-methylnaphthalene is a strategically important building block with significant potential to drive innovation in both medicinal chemistry and materials science. Its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a gateway to a vast chemical space of novel and functional molecules. This technical guide provides the foundational knowledge and practical protocols to empower researchers to explore and unlock the full potential of this promising compound.

References

- Arctom. CAS NO. 939-15-1 | 2-bromo-3-methylnaphthalene | Catalog EN300-171358. Arctom. Accessed January 16, 2026.

- Ningbo Inno Pharmchem Co.,Ltd. The Versatility of Naphthalene Derivatives in Organic Synthesis and Electronics. Ningbo Inno Pharmchem Co.,Ltd. Accessed January 16, 2026.

- BenchChem. A Comparative Analysis of the Cytotoxicity of Substituted Naphthalenes. BenchChem. Accessed January 16, 2026.

- Sigma-Aldrich. 2-bromo-3-methylnaphthalene | 939-15-1. Sigma-Aldrich. Accessed January 16, 2026.

- PubMed. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. PubMed. Accessed January 16, 2026.

- ResearchGate. Chemical Synthesis of Substituted Naphthalene Derivatives: A Review.

- PMC. Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors. PMC. Accessed January 16, 2026.

- Santa Cruz Biotechnology. 2-Bromo-3-methylnaphthalene | CAS 939-15-1. Santa Cruz Biotechnology. Accessed January 16, 2026.

- International Journal of Pharmaceutical Sciences. Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences. Accessed January 16, 2026.

- BLD Pharm. 939-15-1|2-Bromo-3-methylnaphthalene. BLD Pharm. Accessed January 16, 2026.

- OUCI. Chemical Synthesis of Substituted Naphthalene Derivatives: A Review. OUCI. Accessed January 16, 2026.

- Chemical Communications (RSC Publishing). Naphthalene and perylene diimides – better alternatives to fullerenes for organic electronics?. Chemical Communications (RSC Publishing). Accessed January 16, 2026.

- ChemicalBook. 2-BROMO-3-METHYLNAPHTHALENE | 939-15-1. ChemicalBook. Accessed January 16, 2026.

- LookChem. Cas 17893-94-6,3-Methylnaphthalene-2-carboxaldehyde. LookChem. Accessed January 16, 2026.

- Google Patents. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.

- Taylor & Francis Online. Electronic properties of chosen naphthalene derivatives. Taylor & Francis Online. Accessed January 16, 2026.

- Google Patents. JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester.

- ChemBK. CAS Index 939. ChemBK. Accessed January 16, 2026.

- Google Patents. CA2020364A1 - Process for the preparation of 2-chloro- or 2-bromonaphthalene.

- Google Patents. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

- Google Patents. EP0179447B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

- Arctom. CAS NO. 939-15-1 | 2-bromo-3-methylnaphthalene | Catalog EN300-171358. Arctom. Accessed January 16, 2026.

- PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. Accessed January 16, 2026.

- Google Patents. US3562336A - Synthesis of naphthalene derivatives.

Sources

2-Bromo-3-methylnaphthalene: A Comprehensive Technical Guide for Advanced Organic Synthesis

Introduction: The Strategic Value of a Naphthalene Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Naphthalene derivatives, in particular, serve as privileged scaffolds in medicinal chemistry and materials science, finding applications in pharmaceuticals, organic light-emitting diodes (OLEDs), and organic semiconductors.[1][2] 2-Bromo-3-methylnaphthalene has emerged as a highly versatile and valuable building block due to its unique structural features. The presence of a bromine atom at the 2-position provides a reactive handle for a multitude of powerful cross-coupling reactions, allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds.[3] The methyl group at the adjacent 3-position offers a site for further functionalization or can be used to sterically and electronically tune the properties of the final product. This guide provides an in-depth exploration of the synthesis, reactivity, and application of 2-Bromo-3-methylnaphthalene, offering researchers and drug development professionals a technical resource for leveraging this key intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory.

Table 1: Chemical Identity and Physical Properties of 2-Bromo-3-methylnaphthalene

| Property | Value | Source(s) |

| IUPAC Name | 2-Bromo-3-methylnaphthalene | |

| CAS Number | 939-15-1 | [4] |

| Molecular Formula | C₁₁H₉Br | [4] |

| Molecular Weight | 221.09 g/mol | [4] |

| Appearance | White to off-white solid | |

| Melting Point | 56-58 °C |

Spectroscopic Characterization: The structural identity of 2-Bromo-3-methylnaphthalene and its derivatives is confirmed through standard spectroscopic techniques. While specific spectra for the parent compound are proprietary, the ¹H NMR spectrum of the closely related 2-bromo-3-(bromomethyl)naphthalene shows characteristic aromatic proton signals in the range of δ 7.42-8.10 ppm.[5] The protons of the methyl group in 2-Bromo-3-methylnaphthalene would be expected to appear as a singlet in the aliphatic region, typically around δ 2.5 ppm. The ¹³C NMR spectrum would display distinct signals for the ten aromatic carbons of the naphthalene core and one signal for the methyl carbon.

Synthesis of 2-Bromo-3-methylnaphthalene

The most common and direct method for the preparation of 2-Bromo-3-methylnaphthalene is the electrophilic aromatic substitution of 2-methylnaphthalene. The directing effects of the methyl group favor substitution at the adjacent positions. Careful control of reaction conditions is necessary to achieve high regioselectivity and yield.

Experimental Protocol: Electrophilic Bromination of 2-Methylnaphthalene

-

Reaction Setup: To a solution of 2-methylnaphthalene (1.0 equiv) in a suitable chlorinated solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and protected from light, add a Lewis acid catalyst such as iron(III) bromide (FeBr₃, 0.05 equiv).

-

Bromine Addition: Cool the mixture to 0 °C using an ice bath. Add a solution of bromine (1.0 equiv) in the same solvent dropwise over 30 minutes. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted bromine. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or hexanes) to yield 2-Bromo-3-methylnaphthalene as a crystalline solid.

Reactivity and Key Transformations: A Gateway to Molecular Complexity

The synthetic utility of 2-Bromo-3-methylnaphthalene lies in the reactivity of its carbon-bromine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents. The C-Br bond is weaker and more reactive than the corresponding C-Cl bond, making it an excellent substrate for these transformations.[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[7] For bromonaphthalenes, this reaction provides a powerful method for introducing aryl, heteroaryl, or vinyl substituents.

Mechanism: The catalytic cycle involves three key steps: (A) oxidative addition of the aryl bromide to a Pd(0) complex, (B) transmetalation of the organic group from the activated boronic acid (boronate) to the Pd(II) center, and (C) reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[9]

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Detailed Experimental Protocol: Suzuki Coupling of 2-Bromo-3-methylnaphthalene with Phenylboronic Acid [10]

-

Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-Bromo-3-methylnaphthalene (1.0 equiv), phenylboronic acid (1.1 equiv), a palladium catalyst such as Pd₂(dba)₃ (2.5 mol%), a phosphine ligand like 2-(dicyclohexylphosphino)biphenyl (XPhos, 10 mol%), and a base such as potassium phosphate (K₃PO₄, 2.0 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 10:1 ratio).

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.

-

Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-methyl-3-phenylnaphthalene.

Heck-Mizoroki Reaction

The Heck reaction is a powerful method for the arylation of alkenes, forming a new carbon-carbon bond at an sp²-hybridized carbon.[11] This reaction is highly valuable for synthesizing substituted styrenes, cinnamates, and other vinylated aromatic compounds.

Mechanism: The Heck catalytic cycle begins with the oxidative addition (A) of the aryl bromide to the Pd(0) catalyst.[12] The resulting Pd(II) complex coordinates with the alkene (B), followed by a syn-migratory insertion of the alkene into the Pd-aryl bond (C). A subsequent β-hydride elimination (D) forms the substituted alkene product and a palladium-hydride species. Finally, base-assisted reductive elimination (E) regenerates the Pd(0) catalyst.[13]

Caption: Catalytic Cycle of the Heck-Mizoroki Reaction.

Detailed Experimental Protocol: Heck Reaction of 2-Bromo-3-methylnaphthalene with Styrene [14]

-

Reaction Setup: In a sealed tube, combine 2-Bromo-3-methylnaphthalene (1.0 equiv), styrene (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., triphenylphosphine, PPh₃, 4 mol%), and a base such as triethylamine (NEt₃, 1.5 equiv).

-

Solvent Addition: Add a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Heating and Monitoring: Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours. Monitor for product formation via TLC or GC.

-

Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography to yield the trans-stilbene derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds, a linkage ubiquitous in pharmaceuticals and agrochemicals.[15] This palladium-catalyzed reaction couples aryl halides with primary or secondary amines.[16]

Mechanism: The reaction is initiated by the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Pd(II) complex undergoes deprotonation of the coordinated amine by the base to form a palladium-amido intermediate. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst.[17]

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination with Morpholine [18]

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox or under inert atmosphere, charge a Schlenk flask with a palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and a specialized phosphine ligand (e.g., tBuXPhos, 2-4 mol%). Add anhydrous toluene and stir for 10-15 minutes.

-

Reaction Assembly: To the activated catalyst solution, add 2-Bromo-3-methylnaphthalene (1.0 equiv), morpholine (1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv).

-

Heating and Monitoring: Seal the flask and heat the mixture to 80-110 °C. Monitor the reaction by GC-MS or LC-MS.

-

Workup: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-